ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole and piperidine intermediates, followed by their coupling through various chemical reactions. Common reagents and conditions used in these reactions include:
Indole Synthesis: Indole can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperidine Synthesis: Piperidine derivatives can be prepared through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Coupling Reactions: The coupling of the indole and piperidine intermediates can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to various biological effects. The exact pathways and molecular targets can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(1H-indol-2-ylmethyl)-4-phenylpiperidine-4-carboxylate
- Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate is unique due to its specific structural features, such as the presence of the phenoxyethyl group. This structural variation can lead to different biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-29-24(28)25(14-17-30-22-9-4-3-5-10-22)12-15-27(16-13-25)19-21-18-20-8-6-7-11-23(20)26-21/h3-11,18,26H,2,12-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVUQKGBYPCEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC3=CC=CC=C3N2)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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